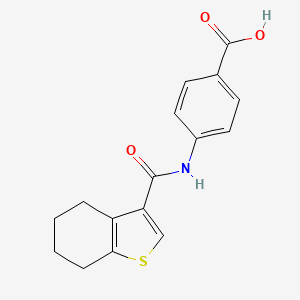

4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-amido)benzoic acid

Description

4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-amido)benzoic acid is a synthetic organic compound featuring a benzoic acid core linked via an amide bond to a 4,5,6,7-tetrahydro-1-benzothiophene moiety. This structure combines aromatic and alicyclic elements, with the tetrahydrobenzothiophene group contributing to unique conformational and electronic properties.

Properties

Molecular Formula |

C16H15NO3S |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)benzoic acid |

InChI |

InChI=1S/C16H15NO3S/c18-15(13-9-21-14-4-2-1-3-12(13)14)17-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H2,(H,17,18)(H,19,20) |

InChI Key |

MRZIHKOQUOWOIF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-amido)benzoic acid typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate precursors, such as 2-mercaptobenzoic acid with a suitable aldehyde or ketone under acidic or basic conditions.

Amidation Reaction: The benzothiophene derivative is then reacted with 4-aminobenzoic acid in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzoic acid moiety, potentially converting it to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiophene derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, compounds similar to 4-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoic acid have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has also been studied for its potential anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines by modulating signaling pathways involved in inflammation .

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Study 1: Anticancer Mechanism

A study conducted on a series of benzothiophene derivatives revealed that this compound effectively inhibited the proliferation of human cancer cell lines through CDK2 inhibition. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents, indicating a potent anticancer effect .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory effects of the compound, researchers found that it reduced levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This suggests its potential as an anti-inflammatory agent in treating conditions such as rheumatoid arthritis .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-amido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amide linkage and the benzothiophene ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Benzothiophene Moieties

The compound 2-{(E)-[4-(Benzyloxy)benzylidene]amino}-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (RN: 306313-37-1) shares the tetrahydrobenzothiophene core but incorporates a cyclohexylamide group and a benzylideneamino substituent. This modification increases steric bulk and alters hydrogen-bonding capacity compared to the simpler benzoic acid derivative. Such structural differences may reduce aqueous solubility but enhance binding affinity to hydrophobic protein pockets, as seen in similar carboxamide derivatives .

Triazine-Linked Benzoic Acid Derivatives

Compounds like 3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4k) and 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i) feature triazine rings substituted with electron-withdrawing (cyano) or electron-donating (methoxy) groups. These derivatives exhibit higher molecular rigidity and diverse hydrogen-bonding patterns due to the triazine core, which can enhance thermal stability (e.g., 4i has a melting point of 217.5–220°C vs. likely lower values for alicyclic benzothiophenes) .

Hydroxybenzoic Acid Derivatives

Simpler analogs such as 4-hydroxybenzoic acid , 3-hydroxybenzoic acid , and caffeic acid (3,4-dihydroxybenzeneacrylic acid) lack the benzothiophene or triazine components but highlight the role of substituents on bioactivity. For example, caffeic acid’s catechol group confers potent antioxidant properties, whereas the tetrahydrobenzothiophene-amido group in the target compound may prioritize enzyme inhibition over redox activity .

Carbamoyl/Urea-Linked Benzoic Acids

Compounds like 4-{[(benzyloxy)carbamoyl]amino}benzoic acid (7) and 4-{[(hydroxy)carbamoyl]amino}benzoic acid (13) replace the amide bond with urea or carbamoyl linkages. However, they may also elevate cytotoxicity risks, as observed in metabolic activity assays for related derivatives .

Table 1: Comparative Analysis of Key Compounds

Biological Activity

4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-amido)benzoic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H15NO3S

- Molecular Weight : 301.36 g/mol

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiophene compounds can exhibit antimicrobial properties. The presence of the amido group may enhance interaction with microbial targets .

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting various enzymes involved in disease pathways. For instance, studies on related benzoic acid derivatives indicate their ability to modulate proteolytic pathways such as the ubiquitin-proteasome system and autophagy .

- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties. The benzothiophene core may contribute to these effects by modulating inflammatory cytokine production.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Protein Binding : In silico studies suggest that the compound may bind effectively to proteins involved in cellular signaling pathways . This binding can alter the activity of these proteins, leading to changes in cellular responses.

- Cellular Uptake : The hydrophobic nature of the benzothiophene ring may facilitate cellular uptake, enhancing its bioavailability and efficacy in target cells.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Research on Benzothiophene Derivatives | Identified potential enzyme inhibitors among related compounds; suggested pathways for further investigation. |

| Biological Evaluation | Showed enhanced proteasomal and lysosomal activities in cell-based assays with benzothiophene derivatives; indicated low cytotoxicity at effective concentrations. |

| Antimicrobial Evaluation | Reported antimicrobial activity against various pathogens; highlighted structure-activity relationships that warrant further exploration. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.